

commercial availability and suppliers of (R)-2-Amino-2-phenylacetamide

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Compound of Interest

Compound Name: (R)-2-Amino-2-phenylacetamide

Cat. No.: B555532

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An In-depth Technical Guide to the Commercial Availability and Sourcing of **(R)-2-Amino-2-phenylacetamide** for Scientific Research

Authored by a Senior Application Scientist

This guide provides researchers, scientists, and drug development professionals with a comprehensive overview of the commercial landscape for **(R)-2-Amino-2-phenylacetamide** (CAS No. 6485-67-2). Beyond a simple list of suppliers, this document offers insights into material qualification, in-house verification protocols, and the impact of synthetic routes on material quality, ensuring that scientists can confidently source and utilize this critical chiral building block for their research and development endeavors.

Introduction: The Significance of Stereochemistry

(R)-2-Amino-2-phenylacetamide, also known as D-(-)-Phenylglycinamide, is a chiral primary amine and a vital intermediate in the synthesis of numerous pharmaceutical compounds.^[1] Its molecular structure, featuring a stereocenter at the alpha-carbon, means it exists as two non-superimposable mirror images or enantiomers. The (R)-configuration is of particular interest as the biological activity of chiral drugs is often enantiomer-specific.^[1] One enantiomer may elicit the desired therapeutic effect, while the other could be inactive or, in some cases, cause undesirable side effects. Consequently, securing **(R)-2-Amino-2-phenylacetamide** of high enantiomeric and chemical purity is a critical first step in many synthetic workflows, particularly in drug discovery and development.^{[1][2]} This compound serves as a key precursor for molecules such as certain β -lactam antibiotics and HIV-1 reverse transcriptase inhibitors.^[1]

Key Physicochemical Properties:

- CAS Number: 6485-67-2
- Molecular Formula: C₈H₁₀N₂O
- Molecular Weight: 150.18 g/mol
- Appearance: White to off-white solid[3]
- Melting Point: 125-129 °C[1]
- Storage: 2-8°C, under inert atmosphere, protected from light[1][4]

Commercial Supplier Landscape

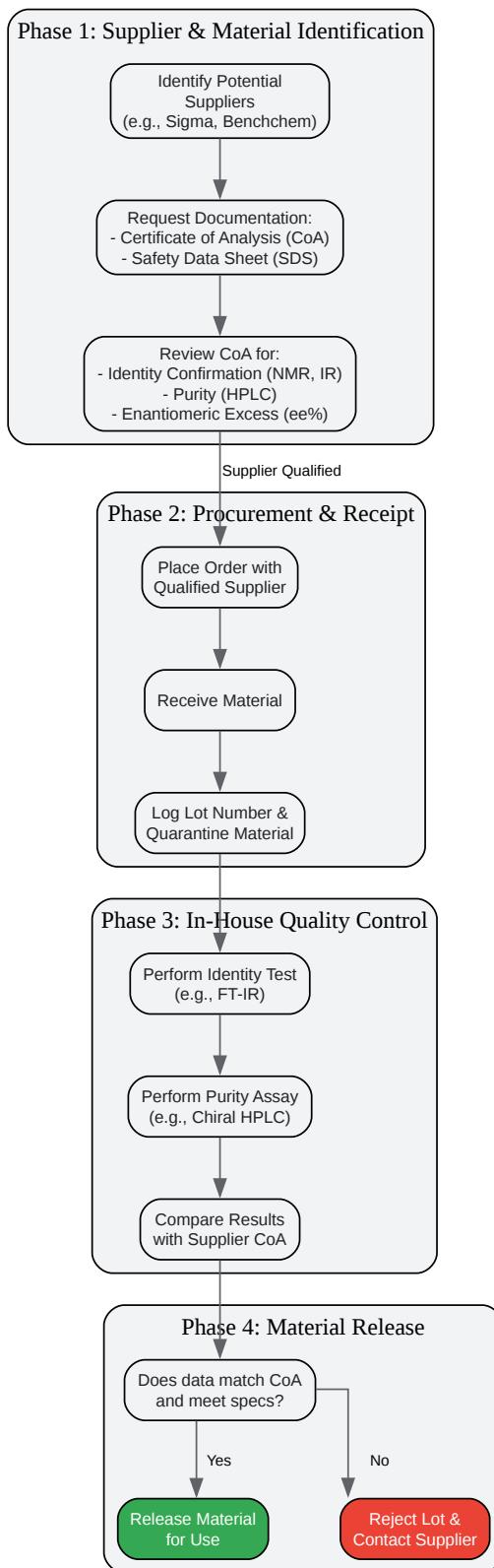
A variety of chemical suppliers offer **(R)-2-Amino-2-phenylacetamide**, typically for research and development purposes. Availability can range from small quantities for academic research to bulk quantities for process development. When selecting a supplier, researchers should consider not only price but also the available purity grades, the comprehensiveness of provided documentation (e.g., Certificate of Analysis), and the supplier's quality management reputation.

Below is a comparative table of representative suppliers. Note that catalog offerings and specifications can change, and direct inquiry is always recommended.

Supplier	Catalog Number (Example)	Purity Specification (Typical)	Intended Use	Notes
Sigma-Aldrich (Merck)	CIAH987F0131	≥98%	Research	Often provides detailed documentation like CoA and SDS online.
Benchchem	B555532	Not specified, but applications suggest high purity. ^[1]	Research Use Only. ^[1]	Provides detailed application context and safety information. ^[1]
BLD Pharm	Not specified	Not specified	Research Use Only. ^[4]	Mentions requirement for cold-chain transportation. ^[4]
Smolecule	S776989	Not specified, "In Stock". ^[2]	Research	Provides basic properties and synthesis context. ^[2]
Amerigo Scientific	Not specified	≥95%. ^[5]	Research Use Only. ^[5]	Lists basic physical and chemical properties. ^[5]

Supplier Qualification and Incoming Material Workflow

Sourcing a chemical is more than just a transaction; it is the first step in ensuring experimental reproducibility. A robust workflow for qualifying suppliers and verifying incoming materials is paramount.



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Caption: Workflow for supplier qualification and incoming material QC.

Essential In-House Quality Control Protocols

While a supplier's Certificate of Analysis provides critical data, independent verification is a cornerstone of scientific integrity. The two most important parameters to confirm are identity and enantiomeric purity.

Identity Confirmation via Fourier-Transform Infrared (FTIR) Spectroscopy

Rationale: FTIR is a rapid and cost-effective technique to confirm the presence of key functional groups (amide, amine, aromatic ring), providing a molecular fingerprint. The obtained spectrum should be compared against a reference spectrum or the supplier's data.

Protocol:

- **Sample Preparation:** Prepare a sample using the KBr pellet technique. Mix a small amount (1-2 mg) of **(R)-2-Amino-2-phenylacetamide** with ~100 mg of dry KBr powder and press into a transparent pellet.
- **Background Scan:** Run a background scan with an empty sample compartment to account for atmospheric CO₂ and H₂O.
- **Sample Scan:** Place the KBr pellet in the sample holder and acquire the IR spectrum, typically from 4000 to 400 cm⁻¹.
- **Data Analysis:** Confirm the presence of characteristic absorption bands.[\[2\]](#)
 - ~3300-3400 cm⁻¹: N-H stretching (primary amine and amide).
 - ~3070-2978 cm⁻¹: C-H stretching (aromatic and aliphatic).[\[2\]](#)
 - ~1650-1680 cm⁻¹: C=O stretching (Amide I band).
 - ~1510-1318 cm⁻¹: C=O (amide) and C-N bending.[\[2\]](#)

Enantiomeric Purity Assessment via Chiral High-Performance Liquid Chromatography (HPLC)

Rationale: As a chiral molecule, the most critical quality attribute is its enantiomeric excess (ee%). Chiral HPLC is the gold standard for separating and quantifying the (R)- and (S)-enantiomers, ensuring the material meets the stereochemical requirements for the intended application. Commercial samples should exhibit $\leq 0.5\%$ enantiomeric impurity.[2]

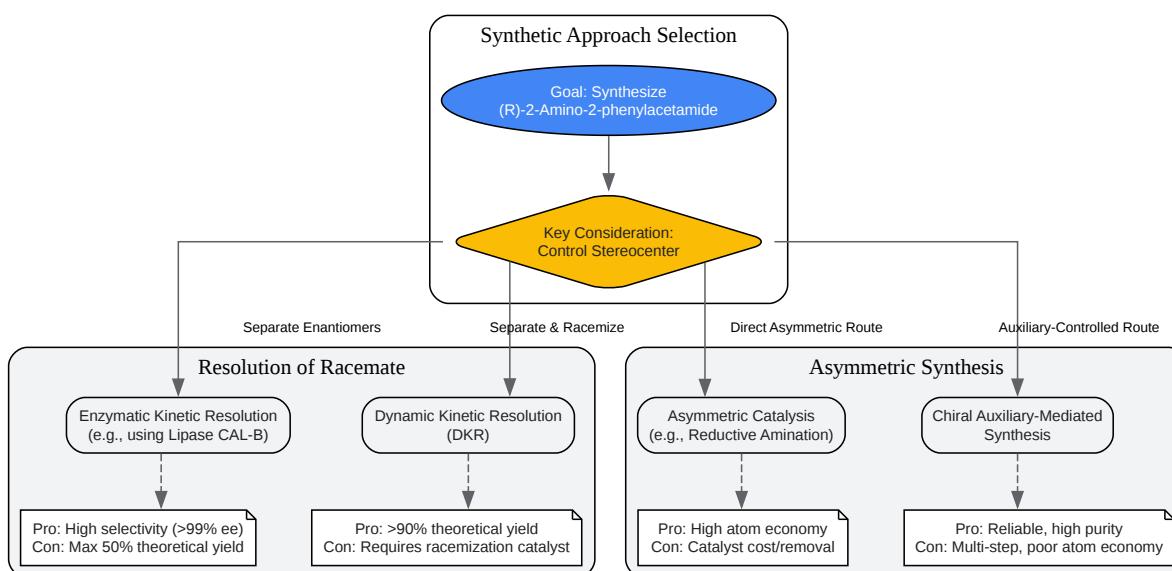
Protocol:

- **Instrumentation:**
 - HPLC System with UV detector.[6]
 - Chiral Column: A column with a chiral stationary phase (CSP) is required. A common choice is a cellulose-based column, such as one coated with cellulose tris(3,5-dimethylphenylcarbamate).[2]
- **Mobile Phase Preparation:** A typical mobile phase for this separation is a mixture of hexane and isopropanol (e.g., 70:30 v/v).[2] The exact ratio should be optimized for the specific column used. All solvents must be HPLC grade.
- **Standard Preparation:**
 - Prepare a stock solution of the received **(R)-2-Amino-2-phenylacetamide** in the mobile phase at a concentration of ~ 1 mg/mL.
 - If available, prepare a standard of the racemic mixture (containing both R and S enantiomers) to establish the retention times for both peaks.
- **Chromatographic Conditions:**
 - Flow Rate: 1.0 mL/min.[6]
 - Column Temperature: 30 °C.[6]
 - Injection Volume: 10 μ L.[6]
 - UV Detection Wavelength: 245 nm.[6]
- **Analysis and Calculation:**

- Inject the racemic standard to determine the retention times of the (R)- and (S)-enantiomers.
- Inject the sample solution.
- Integrate the peak areas for both enantiomers.
- Calculate the enantiomeric excess (ee%) using the formula: $ee\% = [(Area_R - Area_S) / (Area_R + Area_S)] * 100$

Impact of Synthesis Routes on Impurity Profile

Understanding how **(R)-2-Amino-2-phenylacetamide** is synthesized provides insight into potential impurities. The primary challenge is controlling the stereochemistry.[2]



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*Caption: Decision pathways in the synthesis of **(R)-2-Amino-2-phenylacetamide**.*

- Enzymatic Kinetic Resolution: This is a popular method where an enzyme, such as *Candida antarctica* lipase B (CAL-B), selectively reacts with the undesired (S)-enantiomer in a racemic mixture, leaving the desired (R)-enantiomer unreacted.[2] While this method can produce material with very high enantiomeric excess (>99%), its primary drawback is a theoretical maximum yield of 50%. [2] A key potential impurity from this process is the unreacted starting material or byproducts from the enzymatic reaction.
- Dynamic Kinetic Resolution (DKR): This advanced method combines enzymatic resolution with a racemization catalyst that continuously converts the unreacted (S)-enantiomer back into the racemic mixture. This allows for theoretical yields approaching 100%. [2] Potential impurities could include residual racemization catalyst.
- Asymmetric Synthesis: These methods, such as the reductive amination of a prochiral ketone using a chiral catalyst, aim to create the desired (R)-enantiomer directly.[1] While efficient, these routes can introduce trace amounts of the transition metal catalyst into the final product.

Handling, Storage, and Safety

Proper handling and storage are crucial to maintain the integrity of the compound.

- Storage: The compound should be stored in a tightly sealed container under an inert atmosphere (e.g., argon or nitrogen) at 2-8°C and protected from light.[1][4]
- Safety: **(R)-2-Amino-2-phenylacetamide** is classified as an irritant.[1]
 - H315: Causes skin irritation.[1][7]
 - H319: Causes serious eye irritation.[1][7]
 - H335: May cause respiratory irritation.[1][7]
 - Precautions: Always handle this chemical in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and

chemical-resistant gloves.[8][9]

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